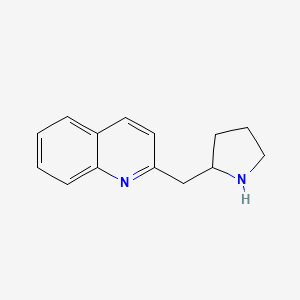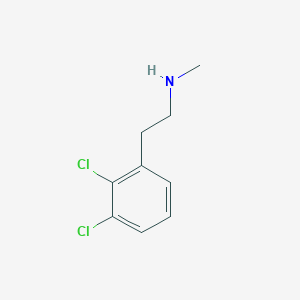![molecular formula C9H9ClN2O2S2 B13623641 1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13623641.png)
1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride is a complex heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves the cyclocondensation of imidazolidine-2-thione with 1,3-dibromopropane in the presence of a base, such as ethanol, under reflux conditions . Another method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . These reactions are often carried out under mild conditions, with the product being formed upon heating the reagent mixture in a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable and cost-effective reagents and conditions, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The imidazole and thiazole rings can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . The reactions are typically carried out under mild to moderate conditions, such as room temperature to reflux .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced imidazole and thiazole derivatives .
Applications De Recherche Scientifique
1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential anticancer, antiviral, and antimicrobial activities.
Biological Research: It is used as a molecular probe to study various biological processes and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials, such as electroluminescent materials for OLED devices.
Mécanisme D'action
The mechanism of action of 1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes . For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride is unique due to its specific structural features, such as the presence of both imidazole and thiazole rings, and the sulfonyl chloride group. These features contribute to its diverse chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C9H9ClN2O2S2 |
|---|---|
Poids moléculaire |
276.8 g/mol |
Nom IUPAC |
1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClN2O2S2/c10-16(13,14)9(1-2-9)5-7-6-12-3-4-15-8(12)11-7/h3-4,6H,1-2,5H2 |
Clé InChI |
FTSNRNWJLXJOBT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CN3C=CSC3=N2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


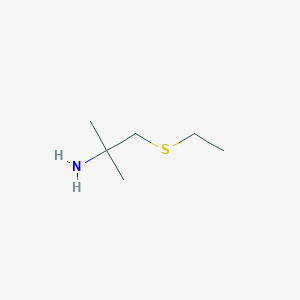
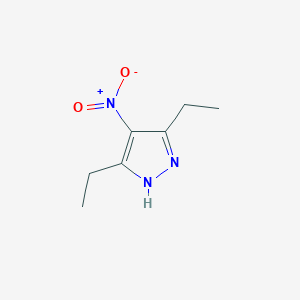
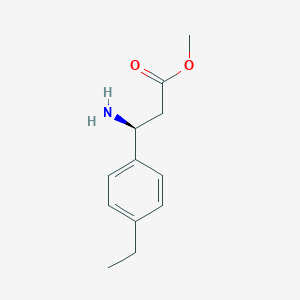
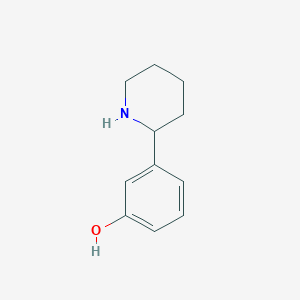
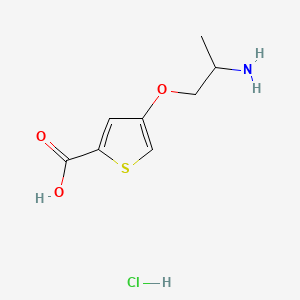

![7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B13623594.png)
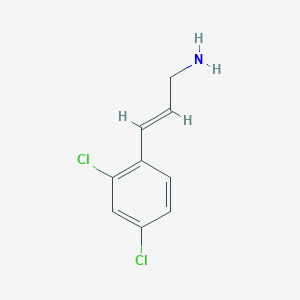
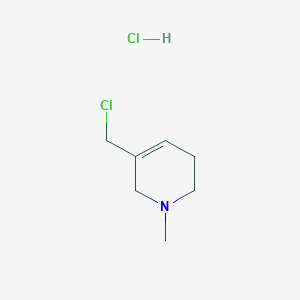
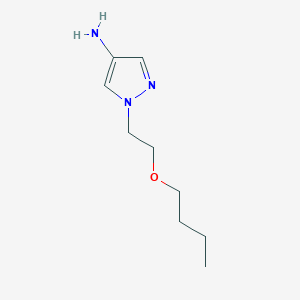
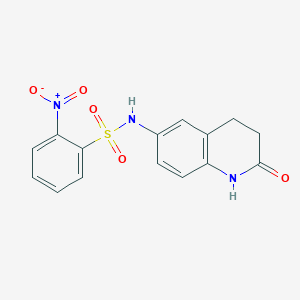
![(2R)-1-[(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13623624.png)
